4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one

Description

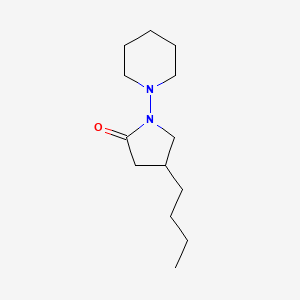

Structure

3D Structure

Properties

CAS No. |

651311-29-4 |

|---|---|

Molecular Formula |

C13H24N2O |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

4-butyl-1-piperidin-1-ylpyrrolidin-2-one |

InChI |

InChI=1S/C13H24N2O/c1-2-3-7-12-10-13(16)15(11-12)14-8-5-4-6-9-14/h12H,2-11H2,1H3 |

InChI Key |

JQENLRDBQVVBTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CC(=O)N(C1)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-butylpyrrolidin-2-one with piperidine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Neurotransmitter Modulation

One of the primary applications of 4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one is its role as a selective inhibitor of neurotransmitter transporters, specifically dopamine and norepinephrine transporters. Compounds structurally related to this compound have demonstrated significant inhibition of dopamine transporter (DAT) and norepinephrine transporter (NET) activities while showing minimal effects on serotonin transporter (SERT) activity. This selectivity is crucial for developing treatments for conditions such as depression and cocaine addiction, where modulation of these neurotransmitters is beneficial .

Anticancer Potential

Research has indicated that derivatives of pyrrolidinones, including this compound, may exhibit anticancer properties. Studies have shown that similar compounds inhibit cell proliferation in various cancer cell lines, including breast and pancreatic cancer cells. The mechanisms often involve the modulation of signaling pathways related to cell adhesion and invasion, suggesting potential therapeutic applications in oncology .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. The characterization of this compound is performed using various analytical methods, including NMR spectroscopy and mass spectrometry, to confirm its structure and purity. For example, enantiomeric resolution can be achieved through recrystallization methods, which enhance the biological activity of specific isomers .

Case Study 1: Neurotransmitter Interaction

A study focused on the interaction of pyrrolidinone derivatives with neurotransmitter transporters revealed that compounds similar to this compound could significantly inhibit DAT and NET with IC50 values in the nanomolar range. This finding supports the potential use of these compounds in treating substance use disorders .

Case Study 2: Cancer Cell Proliferation

In vitro studies demonstrated that certain derivatives inhibited MDA-MB-231 (breast cancer) cell proliferation by impairing migration and invasion capabilities. These findings suggest that this compound could be further investigated as a lead compound for developing new anticancer therapies .

Data Tables

Mechanism of Action

The mechanism of action of 4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibition activity.

Pyrrolidine-2,5-diones: These compounds share a similar pyrrolidinone core and are used in medicinal chemistry.

Uniqueness

4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group and a piperidine ring makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .

Biological Activity

4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidinone core linked to a piperidine moiety, which is crucial for its biological activity.

Research indicates that compounds similar to 4-butyl derivatives often interact with various neurotransmitter systems. For instance, studies have shown that pyrrolidinone derivatives can influence dopamine and norepinephrine uptake, suggesting a potential role in treating disorders such as depression and anxiety .

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition of certain cancer cell lines. For example, it has been shown to inhibit the proliferation of breast cancer cells (MDA-MB-231) and pancreatic ductal adenocarcinoma cells (PANC-1) at varying concentrations . The mechanism underlying this activity appears to involve the modulation of matrix metalloproteinases (MMPs), which are critical for cancer cell invasion and metastasis .

Pharmacological Profiles

The pharmacological profile of 4-butyl derivatives indicates a potential for use in treating neurological disorders. Compounds in this class have been reported to exhibit selectivity for serotonin receptors, which could be beneficial in developing antidepressants or anxiolytics .

Case Studies

Several case studies highlight the potential applications of this compound:

- Cancer Treatment : A study evaluated the effects of this compound on MDA-MB-231 cells, revealing that it significantly reduced cell viability at concentrations above 25 µM. The study utilized flow cytometry and zymography to assess the impact on cell cycle progression and MMP activity, respectively .

- Neurological Applications : Another investigation explored the binding affinity of similar compounds to serotonin receptors. Results indicated that certain modifications to the piperidine ring enhanced receptor affinity and selectivity, suggesting a pathway for optimizing therapeutic efficacy against mood disorders .

Data Tables

| Activity | Concentration (µM) | Effect |

|---|---|---|

| MDA-MB-231 Cell Proliferation | 25 | Significant inhibition |

| PANC-1 Cell Proliferation | 50 | Moderate inhibition |

| Serotonin Receptor Binding | Varies | Enhanced affinity with specific modifications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.